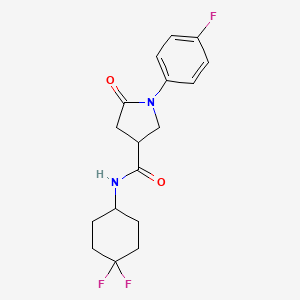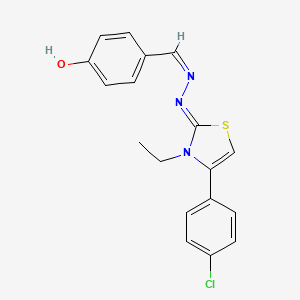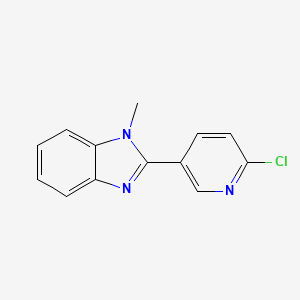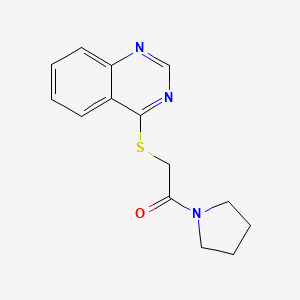
N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as DFP-10825, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学的研究の応用
PET Imaging of Serotonin Receptors
- Research Context : The compound has been used in PET imaging for quantifying serotonin 1A receptors. For example, a study compared the use of 18F-Mefway, a derivative of the compound, with 18F-FCWAY for imaging serotonin receptors in human subjects. It demonstrated that 18F-Mefway could be a viable PET radioligand for 5-HT1A receptor imaging due to its resistance to in vivo defluorination, despite certain limitations in terms of regional uptake and overestimation bias (Choi et al., 2015).
Synthesis and Characterization for Medicinal Chemistry
- Chemical Development : The compound's derivatives have been synthesized and characterized for their potential as selective inhibitors in medicinal chemistry. For instance, BMS-777607, a derivative, was identified as a potent and selective Met kinase inhibitor, demonstrating significant tumor stasis in preclinical models (Schroeder et al., 2009).
Development in Radioligand Therapy
- Radioligand Applications : Another study focused on synthesizing fluorine-18-labeled derivatives of the compound for potential use in radioligand therapy. These derivatives were evaluated in rats for their biological properties, providing insights into their potential therapeutic applications (Lang et al., 1999).
Material Science Applications
- Polyamide Synthesis : The structural components of the compound have been utilized in synthesizing aromatic polyamides with cyclohexane structures. These polyamides have potential applications in material sciences due to their solubility, thermal stability, and film-forming properties (Hsiao et al., 1999).
特性
IUPAC Name |
N-(4,4-difluorocyclohexyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c18-12-1-3-14(4-2-12)22-10-11(9-15(22)23)16(24)21-13-5-7-17(19,20)8-6-13/h1-4,11,13H,5-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPFYRJPLDRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)

![6-Chlorothieno[3,2-b]furan](/img/structure/B2581887.png)


![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B2581897.png)

![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)




![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)